Cas no 38215-36-0 (Coumarin 6)
Coumarin 6 Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- 3-(2'-BENZOTHIAZOLYL)-7-N,N-DIETHYLAMINOCOUMARIN
- 3-(2-BENZTHIAZOLYL)-7-DIETHYLAMINOCOUMARIN
- 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN
- 3-(2'-BENZOTHIAZOLYL)-7-DIETHYLAMINOCOUMARIN
- 3-(2-BENZOTHIAZOLYL)-N,N-DIETHYLUMBELLIFERYLAMINE
- 3-(1,3-BENZOTHIAZOL-2-YL)-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE
- COUMARIN 540
- Coumarin 6
- 3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one
- COUMARIN 6 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO) COUMARIN SUBLIMED GREEN DOPANT FOR OLED
- 3-(1,3-benzothiazol-2-yl)-7-(di
- 3-(2-benzothiazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one
- 3-(2-Benzothiazolyl)-N,N-diethylumbelliferylamine (3-(2-Benzothiazolyl)-7-(diethylamino)coumarin
- 3-(Benzothiazo-2-yl)-7-(diethylamino)-2H-chromen-2-one
- Coumarin 6,laser grade
- coumarin-540
- 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)-
- Coumarin VI
- NSC290432
- Coumarin 6, 98%, pure, laser grade
- 3-benzothiazol-2-yl-7-(diethylamino)chromen-2-one
- coum
- coumarin-6
- AMY10384
- SR-01000393264
- CS-W009809
- SB66543
- Oprea1_603055
- A824060
- F0037-2885
- Q27123017
- s5170
- 3-(2-benzothiazolyl)-7-(diethylamino) coumarin
- 38215-36-0
- 48DU8Q9UAU
- CHEBI:51942
- 3-(2-benzothiazolyl)-7-diethylaminocoumarin
- B2088
- HMS587N03
- 3-(Benzothiazol-2-yl)-7-(diethylamino)-2-benzopyrone
- AKOS000813783
- FT-0639438
- J-100033
- CHEMBL212037
- EINECS 253-830-2
- COUMARIN, 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)-
- NSC-290432
- Coumarin 6, >=99%
- BIDD:GT0525
- 2-m-Tolylethanesulfonylchloride
- 3-BENZOTHIAZOL-2-YL-7-DIETHYLAMINO-CHROMEN-2-ONE
- 3-(2'-Benzothiazolyl)-7-diethylaminocoumarin; 3-(2-Benzothiazolyl)-N,N-diethylumbelliferylamine
- EU-0060907
- Coumarin6
- HY-N7131
- UNII-48DU8Q9UAU
- Coumarin 6, 98%
- NSC 290432
- Coumarin 6 is known as a fluorochrome laser dye.
- CCG-268032
- NS00030357
- SCHEMBL38421
- MFCD00041869
- AS-35299
- SR-01000393264-1
- EN300-7401773
- DTXSID5068079
- VBVAVBCYMYWNOU-UHFFFAOYSA-N
- ChemDivAM_000163
- NK-1858
- ChemDiv1_000289
- 3(2Benzothiazolyl)7(diethylamino)coumarin
- STK830386
- 3(Benzothiazol2yl)7(diethylamino)2benzopyrone
- DTXCID7039460
- DB-049248
- 2H1Benzopyran2one, 3(2benzothiazolyl)7(diethylamino)
- 3(2Benzothiazolyl)N,Ndiethylumbelliferylamine
-
- MDL: MFCD00041869
- Inchi: 1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3
- InChI Key: VBVAVBCYMYWNOU-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C1C(=O)OC2C=C(C=CC=2C=1)N(CC)CC
Computed Properties
- Exact Mass: 350.10900
- Monoisotopic Mass: 350.108899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
Experimental Properties
- Color/Form: Powder
- Density: 1.1830 (rough estimate)
- Melting Point: 208-210 °C (lit.)
- Boiling Point: 570.1 ℃ at 760 mmHg
- Flash Point: 298.6 °C
- Refractive Index: 1.6000 (estimate)
- Solubility: DMF: soluble
- Water Partition Coefficient: Negligible
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 74.58000
- LogP: 4.91590
- Solubility: Not determined
Coumarin 6 Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26; S37/39
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:Sealed in dry,2-8°C(BD9075)
Coumarin 6 Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Coumarin 6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 546283-100MG |
Coumarin 6 |
38215-36-0 | 100mg |
¥1445.61 | 2023-12-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 442631-1G |
Coumarin 6 |
38215-36-0 | 1g |
¥1025.18 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 442631-5G |
Coumarin 6 |
38215-36-0 | 5g |
¥2529.76 | 2023-12-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2088-5G |
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin |
38215-36-0 | >98.0%(T)(HPLC) | 5g |
¥1085.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100929-1g |
Coumarin 6 |
38215-36-0 | >98.0%(HPLC) | 1g |
¥528.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100929-100mg |
Coumarin 6 |
38215-36-0 | >98.0%(HPLC) | 100mg |
¥133.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100929-500mg |
Coumarin 6 |
38215-36-0 | >98.0%(HPLC) | 500mg |
¥291.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100929-5g |
Coumarin 6 |
38215-36-0 | >98.0%(HPLC) | 5g |
¥1111.90 | 2023-09-04 | |
| Alichem | A059005961-5g |
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one |
38215-36-0 | 95% | 5g |
$418.00 | 2023-09-02 | |
| Chemenu | CM160574-10g |
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one |
38215-36-0 | 95% | 10g |
$304 | 2021-06-17 |
Coumarin 6 Suppliers
Coumarin 6 Related Literature
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Shinogu Sebata,Shin-ya Takizawa,Naoya Ikuta,Shigeru Murata Dalton Trans. 2019 48 14914
-
Y. Lu,R. Conway-Kenny,J. Wang,X. Cui,J. Zhao,S. M. Draper Dalton Trans. 2018 47 8585
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Gajanand Sharma,Manmeet Kaur,Kaisar Raza,Kanika Thakur,O. P. Katare RSC Adv. 2016 6 20713
-
Shin-ya Takizawa,Ryoto Kano,Naoya Ikuta,Shigeru Murata Dalton Trans. 2018 47 11041
-
Christopher F. Huebner,Volodymyr Tsyalkovsky,Yuriy Bandera,Mary K. Burdette,Jamie A. Shetzline,Charles Tonkin,Stephen E. Creager,Stephen H. Foulger Nanoscale 2015 7 1270
Additional information on Coumarin 6
Coumarin 6 (CAS No. 38215-36-0): A Comprehensive Overview in Modern Chemical Biology
Coumarin 6, identified by the Chemical Abstracts Service Number (CAS No.) 38215-36-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, a derivative of coumarin, belongs to the benzopyranone class and exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery and therapeutic development.
The molecular structure of Coumarin 6 features a fused benzene and pyranone ring system, which is characterized by a hydroxyl group at the 6-position and a methyl group at the 7-position. This structural configuration contributes to its remarkable stability and reactivity, enabling diverse chemical modifications that enhance its pharmacological profile. The presence of the hydroxyl group also facilitates hydrogen bonding interactions, which are crucial for its binding affinity to biological targets.
Recent advancements in chemical biology have highlighted the potential of Coumarin 6 as a bioactive molecule. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in apoptosis, inflammation, and oxidative stress. These findings have prompted extensive research into its derivatives as potential candidates for treating chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.
One of the most compelling aspects of Coumarin 6 is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds with enhanced efficacy and reduced toxicity. For instance, modifications at the 3- and 4-positions of the coumarin core have yielded derivatives with potent anti-inflammatory properties, while alterations at the 5- and 8-positions have led to compounds with significant antitumor activity.
The pharmacokinetic profile of Coumarin 6 has also been extensively studied. Its moderate solubility in both water and organic solvents allows for versatile formulation strategies, enhancing its suitability for various therapeutic applications. Additionally, its metabolic stability has been observed to be favorable for systemic administration, ensuring prolonged bioavailability and sustained therapeutic effects.
In vitro and in vivo studies have provided compelling evidence of the therapeutic potential of Coumarin 6. For example, research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase-dependent pathways. Furthermore, its ability to modulate inflammatory cytokine production has made it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis.
The synthesis of Coumarin 6 has been optimized through various methodologies, including condensation reactions between coumarin derivatives and appropriate electrophiles. Advances in green chemistry have also led to the development of more sustainable synthetic routes that minimize waste generation and energy consumption. These innovations align with the growing emphasis on environmentally responsible pharmaceutical production.
The future prospects for Coumarin 6 are vast, with ongoing research exploring its potential in nanomedicine and targeted drug delivery systems. By integrating this compound into nanoparticles or liposomes, researchers aim to enhance its bioavailability and improve therapeutic outcomes. Additionally, computational modeling techniques are being employed to predict new derivatives with optimized pharmacological properties.
In conclusion, Coumarin 6 (CAS No. 38215-36-0) represents a fascinating compound with diverse biological activities and therapeutic implications. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for drug development. As research continues to uncover new applications for this molecule, it is poised to play a significant role in addressing some of the most pressing challenges in modern medicine.
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